molecular formula C4Cl4O B1194740 Perchlorocyclobutenone CAS No. 3200-96-2

Perchlorocyclobutenone

Cat. No. B1194740
Key on ui cas rn: 3200-96-2
M. Wt: 205.8 g/mol
InChI Key: NWDONRNKYCKRNT-UHFFFAOYSA-N
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Patent
US04272633

Procedure details

In a 1 liter flask, a mixture of 78 g of concentrated sulphuric acid and 78.5 g of phosphorus pentoxide was poured onto 100 g of 96% pure hexachlorocyclobutene [96 g (0.368 mole) of hexachlorocyclobutene; remainder hexachloro-1,3-butadiene], with stirring (molar ratio of hexachlorocyclobutene:sulphuric acid:phosphorus pentoxide=1:2:1). The mixture was heated at 100° C. for 3 hours. After cooling, the reaction mixture was poured onto ice, the organic phase was then separated immediately from the aqueous phase and the latter was extracted three times with petroleum ether. The petroleum ether solution and the organic phase were combined and dried with sodium sulphate, the petroleum ether was distilled under normal pressure and the residue was subjected to fractional distillation under 35 mbars. 43.6 g of tetrachlorocyclobutenone, 14.3 g of hexachlorocyclobutene and 3.6 g of hexachloro-1,3-butadiene were obtained. The selectivity of the reaction was 69.0% of theory with a conversion of 85% of theory.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
78.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0.368 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[O:6]=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[Cl:20][C:21]1([Cl:29])[C:24]([Cl:25])=[C:23]([Cl:26])[C:22]1([Cl:28])[Cl:27]>>[Cl:20][C:21]1([Cl:29])[C:24](=[O:6])[C:23]([Cl:26])=[C:22]1[Cl:27].[Cl:20][C:21]1([Cl:29])[C:24]([Cl:25])=[C:23]([Cl:26])[C:22]1([Cl:28])[Cl:27].[Cl:20][C:21]([Cl:29])=[C:24]([Cl:25])[C:23]([Cl:26])=[C:22]([Cl:28])[Cl:27]

Inputs

Step One
Name
Quantity
78 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
78.5 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
Name
Quantity
0.368 mol
Type
reactant
Smiles
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto ice
CUSTOM
Type
CUSTOM
Details
the organic phase was then separated immediately from the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
the latter was extracted three times with petroleum ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
the petroleum ether was distilled under normal pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to fractional distillation under 35 mbars

Outcomes

Product
Name
Type
product
Smiles
ClC1(C(=C(C1=O)Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 43.6 g
Name
Type
product
Smiles
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
Name
Type
product
Smiles
ClC(=C(C(=C(Cl)Cl)Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04272633

Procedure details

In a 1 liter flask, a mixture of 78 g of concentrated sulphuric acid and 78.5 g of phosphorus pentoxide was poured onto 100 g of 96% pure hexachlorocyclobutene [96 g (0.368 mole) of hexachlorocyclobutene; remainder hexachloro-1,3-butadiene], with stirring (molar ratio of hexachlorocyclobutene:sulphuric acid:phosphorus pentoxide=1:2:1). The mixture was heated at 100° C. for 3 hours. After cooling, the reaction mixture was poured onto ice, the organic phase was then separated immediately from the aqueous phase and the latter was extracted three times with petroleum ether. The petroleum ether solution and the organic phase were combined and dried with sodium sulphate, the petroleum ether was distilled under normal pressure and the residue was subjected to fractional distillation under 35 mbars. 43.6 g of tetrachlorocyclobutenone, 14.3 g of hexachlorocyclobutene and 3.6 g of hexachloro-1,3-butadiene were obtained. The selectivity of the reaction was 69.0% of theory with a conversion of 85% of theory.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
78.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0.368 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[O:6]=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[Cl:20][C:21]1([Cl:29])[C:24]([Cl:25])=[C:23]([Cl:26])[C:22]1([Cl:28])[Cl:27]>>[Cl:20][C:21]1([Cl:29])[C:24](=[O:6])[C:23]([Cl:26])=[C:22]1[Cl:27].[Cl:20][C:21]1([Cl:29])[C:24]([Cl:25])=[C:23]([Cl:26])[C:22]1([Cl:28])[Cl:27].[Cl:20][C:21]([Cl:29])=[C:24]([Cl:25])[C:23]([Cl:26])=[C:22]([Cl:28])[Cl:27]

Inputs

Step One
Name
Quantity
78 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
78.5 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
Name
Quantity
0.368 mol
Type
reactant
Smiles
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto ice
CUSTOM
Type
CUSTOM
Details
the organic phase was then separated immediately from the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
the latter was extracted three times with petroleum ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
the petroleum ether was distilled under normal pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to fractional distillation under 35 mbars

Outcomes

Product
Name
Type
product
Smiles
ClC1(C(=C(C1=O)Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 43.6 g
Name
Type
product
Smiles
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
Name
Type
product
Smiles
ClC(=C(C(=C(Cl)Cl)Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04272633

Procedure details

In a 1 liter flask, a mixture of 78 g of concentrated sulphuric acid and 78.5 g of phosphorus pentoxide was poured onto 100 g of 96% pure hexachlorocyclobutene [96 g (0.368 mole) of hexachlorocyclobutene; remainder hexachloro-1,3-butadiene], with stirring (molar ratio of hexachlorocyclobutene:sulphuric acid:phosphorus pentoxide=1:2:1). The mixture was heated at 100° C. for 3 hours. After cooling, the reaction mixture was poured onto ice, the organic phase was then separated immediately from the aqueous phase and the latter was extracted three times with petroleum ether. The petroleum ether solution and the organic phase were combined and dried with sodium sulphate, the petroleum ether was distilled under normal pressure and the residue was subjected to fractional distillation under 35 mbars. 43.6 g of tetrachlorocyclobutenone, 14.3 g of hexachlorocyclobutene and 3.6 g of hexachloro-1,3-butadiene were obtained. The selectivity of the reaction was 69.0% of theory with a conversion of 85% of theory.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
78.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0.368 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[O:6]=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[Cl:20][C:21]1([Cl:29])[C:24]([Cl:25])=[C:23]([Cl:26])[C:22]1([Cl:28])[Cl:27]>>[Cl:20][C:21]1([Cl:29])[C:24](=[O:6])[C:23]([Cl:26])=[C:22]1[Cl:27].[Cl:20][C:21]1([Cl:29])[C:24]([Cl:25])=[C:23]([Cl:26])[C:22]1([Cl:28])[Cl:27].[Cl:20][C:21]([Cl:29])=[C:24]([Cl:25])[C:23]([Cl:26])=[C:22]([Cl:28])[Cl:27]

Inputs

Step One
Name
Quantity
78 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
78.5 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
Name
Quantity
0.368 mol
Type
reactant
Smiles
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto ice
CUSTOM
Type
CUSTOM
Details
the organic phase was then separated immediately from the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
the latter was extracted three times with petroleum ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
the petroleum ether was distilled under normal pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to fractional distillation under 35 mbars

Outcomes

Product
Name
Type
product
Smiles
ClC1(C(=C(C1=O)Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 43.6 g
Name
Type
product
Smiles
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
Name
Type
product
Smiles
ClC(=C(C(=C(Cl)Cl)Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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